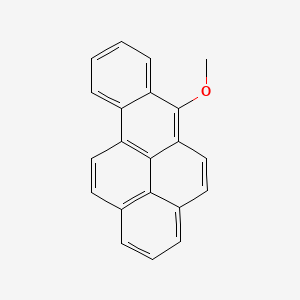
4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate is a complex organic compound belonging to the morphinan class. It is known for its significant pharmacological properties, particularly in the field of pain management. This compound is a derivative of morphine and is structurally related to other opioids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate involves multiple steps, starting from thebaine, an opiate alkaloid. Thebaine undergoes a series of chemical transformations including oxidation, methylation, and epoxidation to form the desired compound. The reaction conditions typically involve the use of strong oxidizing agents, methylating agents, and epoxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the morphinan core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various morphinan derivatives, each with distinct pharmacological profiles. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Investigated for its potential as an analgesic and its role in pain management therapies.
Industry: Utilized in the pharmaceutical industry for the development of new opioid medications.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of pain signals. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxycodone: Another opioid analgesic with a similar structure but different pharmacokinetic properties.
Hydrocodone: Structurally related but with distinct metabolic pathways and clinical uses.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high binding affinity to opioid receptors and its ability to cross the blood-brain barrier efficiently make it a potent analgesic with potential therapeutic benefits .
Propriétés
Numéro CAS |
64336-55-6 |
|---|---|
Formule moléculaire |
C26H27NO8 |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;terephthalic acid |
InChI |
InChI=1S/C18H21NO4.C8H6O4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h3-4,13,16,21H,5-9H2,1-2H3;1-4H,(H,9,10)(H,11,12)/t13-,16+,17+,18-;/m1./s1 |
Clé InChI |
NRJLPDFIXKADPQ-RKXJKUSZSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Numéros CAS associés |
76-42-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


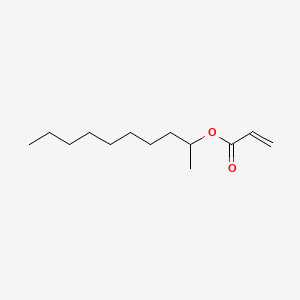

ammonium methyl sulfate](/img/structure/B13757663.png)


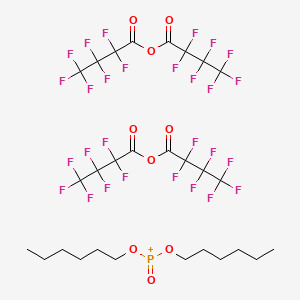
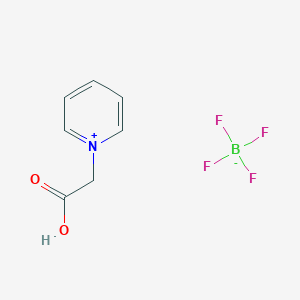

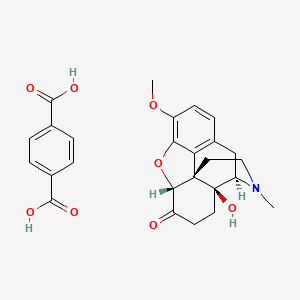
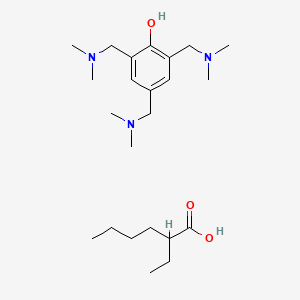
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
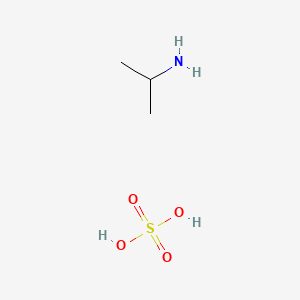
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
